molecular formula C14H12Cl2N2OS2 B2980251 2-(3,4-dichlorophenyl)-N-(thiophen-2-yl)thiazolidine-3-carboxamide CAS No. 2034378-06-6

2-(3,4-dichlorophenyl)-N-(thiophen-2-yl)thiazolidine-3-carboxamide

Cat. No.: B2980251
CAS No.: 2034378-06-6
M. Wt: 359.28
InChI Key: BKAOPMHSGYIODM-UHFFFAOYSA-N
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Description

2-(3,4-dichlorophenyl)-N-(thiophen-2-yl)thiazolidine-3-carboxamide is a synthetic organic compound that belongs to the class of thiazolidines. Thiazolidines are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. This particular compound features a dichlorophenyl group and a thiophenyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-N-(thiophen-2-yl)thiazolidine-3-carboxamide typically involves the reaction of 3,4-dichloroaniline with thiophene-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dichlorophenyl)-N-(thiophen-2-yl)thiazolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution with sodium methoxide in methanol or electrophilic substitution with bromine in chloroform.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiazolidine derivative with reduced functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiazolidine derivatives.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-N-(thiophen-2-yl)thiazolidine-3-carboxamide would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dichlorophenyl)-N-(thiophen-2-yl)thiazolidine-4-carboxamide: A similar compound with a different substitution pattern on the thiazolidine ring.

    2-(3,4-dichlorophenyl)-N-(furan-2-yl)thiazolidine-3-carboxamide: A compound with a furan ring instead of a thiophene ring.

Uniqueness

2-(3,4-dichlorophenyl)-N-(thiophen-2-yl)thiazolidine-3-carboxamide is unique due to its specific substitution pattern and the presence of both dichlorophenyl and thiophenyl groups. These structural features may confer distinct chemical and biological properties compared to other thiazolidine derivatives.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-N-thiophen-2-yl-1,3-thiazolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2OS2/c15-10-4-3-9(8-11(10)16)13-18(5-7-21-13)14(19)17-12-2-1-6-20-12/h1-4,6,8,13H,5,7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAOPMHSGYIODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)NC2=CC=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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